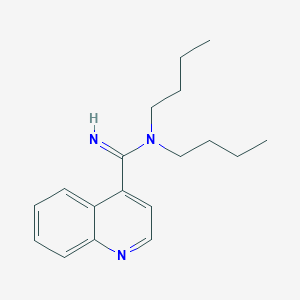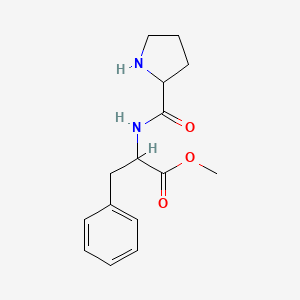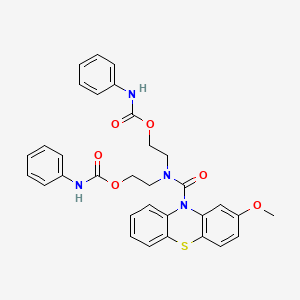![molecular formula C7H8N2O4S B14007067 {[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid CAS No. 4874-01-5](/img/structure/B14007067.png)
{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is a compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- typically involves the reaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be alkylated with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid: This compound is structurally similar but lacks the thioether linkage.
Ethyl 2-chloroacetoacetate: Another compound used in the synthesis of pyrimidine derivatives.
Uniqueness
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
4874-01-5 |
|---|---|
Formule moléculaire |
C7H8N2O4S |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)3-14-2-4-1-8-7(13)9-6(4)12/h1H,2-3H2,(H,10,11)(H2,8,9,12,13) |
Clé InChI |
AEBNQWOZLINIOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


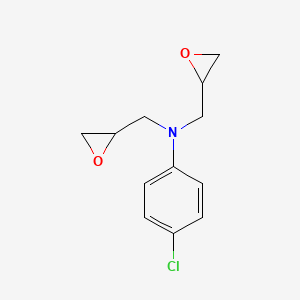



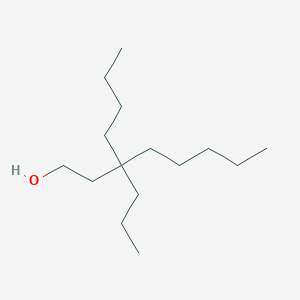
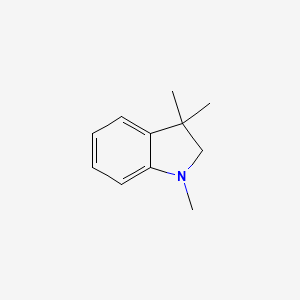

![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)

